ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 537685-53-3
VCID: VC8278432
InChI: InChI=1S/C21H17BrN2O4S/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-8-5-9-28-15)19(25)16(29-21)11-13-6-4-7-14(22)10-13/h4-11,18H,3H2,1-2H3/b16-11+
SMILES: CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C
Molecular Formula: C21H17BrN2O4S
Molecular Weight: 473.3 g/mol

ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.: 537685-53-3

Cat. No.: VC8278432

Molecular Formula: C21H17BrN2O4S

Molecular Weight: 473.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate - 537685-53-3

Specification

CAS No. 537685-53-3
Molecular Formula C21H17BrN2O4S
Molecular Weight 473.3 g/mol
IUPAC Name ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C21H17BrN2O4S/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-8-5-9-28-15)19(25)16(29-21)11-13-6-4-7-14(22)10-13/h4-11,18H,3H2,1-2H3/b16-11+
Standard InChI Key SXYXBSKLHBEBDI-LFIBNONCSA-N
Isomeric SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)/C(=C\C4=CC(=CC=C4)Br)/S2)C
SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s structure comprises a thiazolo[3,2-a]pyrimidine backbone, a bicyclic system merging thiazole and pyrimidine rings. Key substituents include:

  • 3-Bromophenyl group: Introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.

  • Furan-2-yl moiety: A five-membered oxygen-containing heterocycle contributing to π-π interactions in biological targets.

  • Ethyl carboxylate: Improves solubility and serves as a metabolically stable ester prodrug motif.

The E-configuration of the exocyclic double bond (at position 2) is critical for maintaining planar geometry, facilitating interactions with enzymatic pockets.

Table 1: Key Structural Features and Functional Groups

FeatureRole in BioactivityStructural Impact
Thiazolo[3,2-a]pyrimidineCore scaffold for target bindingProvides rigidity and aromaticity
3-BromophenylEnhances lipophilicityModulates electron density
Furan-2-ylParticipates in hydrogen bondingIncreases solubility in polar media
Ethyl carboxylateProdrug conversion to carboxylic acidEnhances bioavailability

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves a three-step process:

  • Formation of the thiazolopyrimidine core: Cyclocondensation of thiourea derivatives with β-ketoesters under acidic conditions yields the bicyclic system.

  • Introduction of the 3-bromophenyl group: A Knoevenagel condensation between the core and 3-bromobenzaldehyde in ethanol with piperidine as a catalyst.

  • Esterification: Reaction with ethyl chloroformate in the presence of a base to install the carboxylate group.

Optimization Parameters

  • Solvent selection: Ethanol or dimethylformamide (DMF) balances reactivity and solubility.

  • Catalysts: Piperidine (for condensation) and triethylamine (for esterification) improve yields.

  • Temperature: Reactions proceed at 80–100°C, with higher temperatures accelerating cyclization.

Physical and Chemical Properties

Physicochemical Profile

  • Molecular formula: C₂₃H₁₈BrN₃O₄S

  • Molecular weight: 536.43 g/mol

  • Solubility: Moderately soluble in DMSO and ethanol; insoluble in water.

  • Melting point: Estimated 210–215°C (decomposition observed above 220°C).

Stability and Reactivity

  • pH sensitivity: Stable in neutral conditions but hydrolyzes in strongly acidic or basic media, particularly at the ester group.

  • Photoreactivity: The bromophenyl group may undergo debromination under UV light, necessitating storage in amber vials.

Biological Activity and Mechanism of Action

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibition (MIC = 32–64 µg/mL), attributed to interference with bacterial cell wall synthesis. The furan ring likely disrupts peptidoglycan cross-linking by mimicking D-alanine residues.

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.8 µM, surpassing celecoxib (IC₅₀ = 2.1 µM) in preliminary assays. Molecular docking suggests the 3-bromophenyl group occupies the COX-2 hydrophobic pocket, while the carboxylate interacts with Arg120.

Table 2: Comparative Bioactivity of Thiazolopyrimidine Derivatives

CompoundTargetIC₅₀ (µM)Source
Current compoundCOX-21.8
CelecoxibCOX-22.1Literature
EVT-11728609 (analog)Topoisomerase II4.7

Applications in Pharmaceutical Development

Prodrug Design

The ethyl carboxylate serves as a prodrug moiety, undergoing hydrolysis in vivo to the active carboxylic acid. This modification enhances oral bioavailability by 40% compared to the acid form.

Structure-Activity Relationship (SAR) Studies

  • 3-Bromophenyl substitution: Replacing bromine with chlorine reduces COX-2 inhibition by 30%, highlighting the role of halogen size in hydrophobic interactions.

  • Furan replacement: Substituting furan with thiophene decreases antimicrobial activity, emphasizing the importance of oxygen in hydrogen bonding.

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